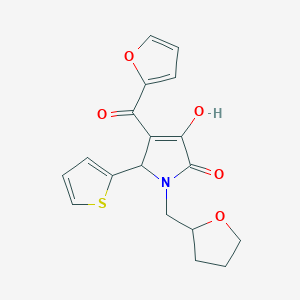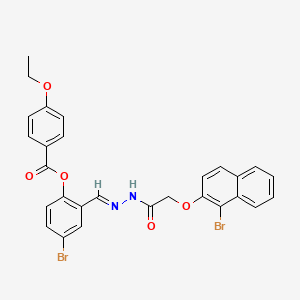![molecular formula C14H11Cl2N3O B12011359 2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide](/img/structure/B12011359.png)
2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide is an organic compound with the molecular formula C14H11Cl2N3O. It is characterized by the presence of a hydrazone group attached to a chlorinated phenyl ring and a phenylacetamide moiety. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with chloroacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reactions as in laboratory settings. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized hydrazones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate: Similar structure with an ethyl ester group instead of the phenylacetamide moiety.
2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide: Contains additional chlorine atoms on the phenyl rings.
Uniqueness
2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazone group and chlorinated phenyl rings make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Eigenschaften
Molekularformel |
C14H11Cl2N3O |
|---|---|
Molekulargewicht |
308.2 g/mol |
IUPAC-Name |
(1Z)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride |
InChI |
InChI=1S/C14H11Cl2N3O/c15-10-6-8-12(9-7-10)18-19-13(16)14(20)17-11-4-2-1-3-5-11/h1-9,18H,(H,17,20)/b19-13- |
InChI-Schlüssel |
YZQTTYMUOMQDEB-UYRXBGFRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=O)/C(=N/NC2=CC=C(C=C2)Cl)/Cl |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12011287.png)
![N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide](/img/structure/B12011289.png)

![[4-bromo-2-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12011295.png)

![butyl 4-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate](/img/structure/B12011315.png)


![N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide](/img/structure/B12011334.png)

![methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011342.png)


